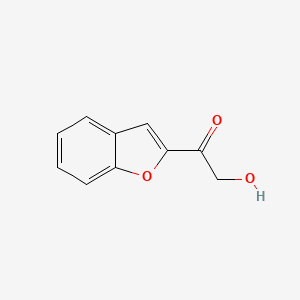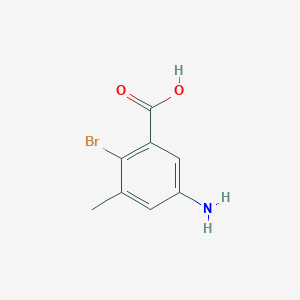
3-(Cyclohex-1-en-1-yl)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
Overview
Description
3-(Cyclohex-1-en-1-yl)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one, also known as CXM, is a heterocyclic compound that has gained interest in the scientific community due to its potential applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-(Cyclohex-1-en-1-yl)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is not fully understood, but it is believed to inhibit the activity of several enzymes involved in cancer cell growth and proliferation. 3-(Cyclohex-1-en-1-yl)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one has also been shown to inhibit the expression of several genes involved in angiogenesis and inflammation.
Biochemical and Physiological Effects:
3-(Cyclohex-1-en-1-yl)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one has been shown to have a low toxicity profile and is well-tolerated in animal models. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. 3-(Cyclohex-1-en-1-yl)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one has also been shown to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
3-(Cyclohex-1-en-1-yl)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one has several advantages for lab experiments, including its high yield and purity, low toxicity profile, and well-understood synthesis method. However, one limitation of 3-(Cyclohex-1-en-1-yl)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 3-(Cyclohex-1-en-1-yl)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one. One area of interest is the development of 3-(Cyclohex-1-en-1-yl)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 3-(Cyclohex-1-en-1-yl)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of 3-(Cyclohex-1-en-1-yl)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one and its potential applications in cancer therapy.
Scientific Research Applications
3-(Cyclohex-1-en-1-yl)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one has been studied for its potential use as an anti-cancer agent. Studies have shown that 3-(Cyclohex-1-en-1-yl)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 3-(Cyclohex-1-en-1-yl)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one has also been shown to have anti-inflammatory and neuroprotective properties.
properties
IUPAC Name |
3-(cyclohexen-1-yl)-3-methyl-1,4-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-15(11-7-3-2-4-8-11)14(18)16-12-9-5-6-10-13(12)17-15/h5-7,9-10,17H,2-4,8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHOTRLEWGNLKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=CC=CC=C2N1)C3=CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547953 | |
| Record name | 3-(Cyclohex-1-en-1-yl)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohex-1-en-1-yl)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one | |
CAS RN |
111831-64-2 | |
| Record name | 3-(Cyclohex-1-en-1-yl)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-fluoro-4,9-dihydro-3H-pyrano[3,4-b]indol-1-one](/img/structure/B3345787.png)


![N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide](/img/structure/B3345816.png)
![1-Chloro-8-methoxy-4-methyl-5H-pyrido[4,3-b]indole](/img/structure/B3345825.png)

![6H-Pyrrolo[1,2-b]pyrazol-6-one](/img/structure/B3345834.png)
![2-[(5-Methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole](/img/structure/B3345844.png)
![Ethyl 3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3345848.png)
![3-Azabicyclo[3.1.0]hexane, 3-hydroxy-](/img/structure/B3345868.png)

![1-(Trifluoromethyl)-9h-pyrido[3,4-b]indole](/img/structure/B3345877.png)
